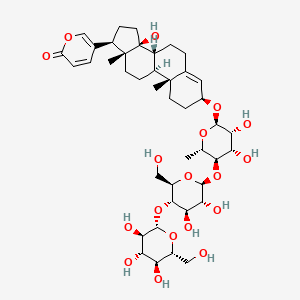

Glucoscillaren A

科学的研究の応用

Biological Activities and Defense Compounds

Glucosinolates, including compounds like Glucoscillaren A, exhibit a range of biological activities. They function as defense compounds in plants, acting as biopesticides and attractants. Their significance extends to human health, where they serve as cancer-preventing agents and contribute to flavor in various foods (Halkier & Gershenzon, 2006).

Glucosinolate Metabolism and Therapeutic Innovation

The metabolic pathways of glucosinolates have been linked to therapeutic innovations. The understanding of glucosinolate metabolism is crucial for developing new treatments for diseases like diabetes and for optimizing their bioactivity for improved health benefits (Drucker, Habener, & Holst, 2017).

Fluorescent Detection in Medical Research

Glucoscillaren A, as part of the glucosinolate family, may contribute to medical research innovations. For instance, the development of fluorescent assays for detecting α-glucosidase activity, vital in diabetic therapy, illustrates the potential role of these compounds in advancing medical research and drug discovery (Kong et al., 2017).

Chemical Diversity in Plant Health

The chemical diversity of glucosinolates, including Glucoscillaren A, contributes significantly to plant health. These compounds offer protection against various pathogens and pests, highlighting their importance in agricultural and environmental sciences (Fahey, Zalcmann, & Talalay, 2001).

α-Glucosidase Inhibitors and Diabetes Management

Glucosinolates, including Glucoscillaren A, have been investigated for their role as α-glucosidase inhibitors, which are crucial in managing diabetes. These inhibitors help in regulating blood sugar levels, making them significant in the development of antidiabetic drugs (Sheng et al., 2014).

Human Health Benefits and Bioactivity

Glucosinolates, including Glucoscillaren A, have been recognized for their health benefits in humans, animals, and plants. They serve as potential therapeutic agents against various diseases and are key components in dietary supplements (Maina et al., 2020).

Regulatory Networks in Plant Development

Glucoscillaren A, as part of the glucosinolate family, is influenced by regulatory networks controlling its accumulation during plant development and in response to environmental stress. Understanding these regulatory mechanisms is crucial for bioengineering plants with customized glucosinolate profiles (Grubb & Abel, 2006).

Antidiabetic Potential from Medicinal Plants

Research on α-glucosidase inhibitors, like Glucoscillaren A, from medicinal plants has been extensive. These compounds have shown high potential for treating diabetes mellitus and are being explored for clinical development of new antidiabetic therapeutics (Yin et al., 2014).

Glucosinolates in Cancer Therapy and Research

The study of glucosinolates, including Glucoscillaren A, extends to cancer research. These compounds are being explored for their potential applications in cancer therapy, leveraging their biochemical properties to target cancer metabolism (Altman, Stine, & Dang, 2016).

Impact on Herbivory and Plant Resistance

Glucoscillaren A plays a role in plant resistance against herbivores. Studies on glucosinolates have demonstrated their effectiveness in increasing resistance to generalist herbivory, crucial for plant survival and agricultural productivity (Hansen et al., 2008).

特性

IUPAC Name |

5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O18/c1-18-35(59-39-34(52)31(49)36(26(16-44)58-39)60-38-32(50)29(47)28(46)25(15-43)57-38)30(48)33(51)37(55-18)56-21-8-11-40(2)20(14-21)5-6-24-23(40)9-12-41(3)22(10-13-42(24,41)53)19-4-7-27(45)54-17-19/h4,7,14,17-18,21-26,28-39,43-44,46-53H,5-6,8-13,15-16H2,1-3H3/t18-,21-,22+,23-,24+,25+,26+,28+,29-,30-,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-,41+,42-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVXHHKIFHGLAJ-HFOYKOELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149123 | |

| Record name | Glucoscillaren A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

854.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glucoscillaren A | |

CAS RN |

11003-96-6 | |

| Record name | Glucoscillaren A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011003966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucoscillaren A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2770325.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2770332.png)

![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2770336.png)

![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2770337.png)

![3-cyclopropyl-1-[(2-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2770340.png)

![9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2770342.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2770344.png)